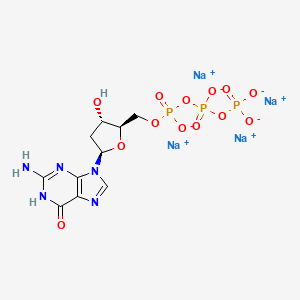
Oxytocin, trp(2)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin, trp(2)- is a modified form of the neuropeptide oxytocin, which is primarily known for its role in social bonding, reproduction, and childbirth. Oxytocin is a nonapeptide hormone produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during labor and milk ejection during breastfeeding .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin, trp(2)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modification at the second position involves the incorporation of tryptophan (trp) instead of the usual amino acid. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of oxytocin and its analogs, including oxytocin, trp(2)-, typically involves large-scale SPPS. This method allows for the efficient and reproducible synthesis of peptides with high purity. The process is optimized to ensure the correct folding and formation of disulfide bridges, which are crucial for the biological activity of oxytocin .
化学反应分析
Types of Reactions: Oxytocin, trp(2)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of disulfide bridges, which are essential for the stability and activity of the peptide. Reduction reactions can break these disulfide bridges, leading to a linear form of the peptide .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of oxytocin, trp(2)- include trifluoroacetic acid (TFA) for cleavage from the resin, and dithiothreitol (DTT) for reduction of disulfide bonds. Oxidation can be achieved using hydrogen peroxide or iodine under controlled conditions .
Major Products Formed: The major products formed from these reactions include the cyclic form of oxytocin, trp(2)- with intact disulfide bridges, and the linear form resulting from the reduction of these bridges. Other possible products include oxidized forms with additional disulfide bonds .
科学研究应用
Oxytocin, trp(2)- has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and folding. In biology, it is used to investigate the role of oxytocin in social behavior, stress response, and reproductive functions. In medicine, oxytocin and its analogs are explored for their potential therapeutic applications in conditions such as autism, anxiety, and postpartum hemorrhage .
作用机制
Oxytocin, trp(2)- exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR) located on the surface of target cells. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the activation of downstream effectors. The primary molecular targets include uterine smooth muscle cells, where oxytocin induces contractions, and mammary gland cells, where it stimulates milk ejection .
相似化合物的比较
Oxytocin, trp(2)- is similar to other oxytocin analogs, such as carbetocin and atosiban. Carbetocin is a longer-acting oxytocin analog used for the prevention of postpartum hemorrhage, while atosiban is an oxytocin receptor antagonist used to delay preterm labor. The unique feature of oxytocin, trp(2)- is the substitution of tryptophan at the second position, which may confer distinct biological properties and receptor binding affinities .
List of Similar Compounds:- Carbetocin
- Atosiban
- Desmopressin
- Vasopressin
属性
CAS 编号 |
37883-08-2 |
|---|---|
分子式 |
C45H67N13O11S2 |
分子量 |
1030.2 g/mol |
IUPAC 名称 |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H67N13O11S2/c1-5-23(4)37-44(68)52-28(12-13-34(47)59)40(64)54-31(17-35(48)60)41(65)56-32(45(69)58-14-8-11-33(58)43(67)55-29(15-22(2)3)39(63)51-19-36(49)61)21-71-70-20-26(46)38(62)53-30(42(66)57-37)16-24-18-50-27-10-7-6-9-25(24)27/h6-7,9-10,18,22-23,26,28-33,37,50H,5,8,11-17,19-21,46H2,1-4H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,63)(H,52,68)(H,53,62)(H,54,64)(H,55,67)(H,56,65)(H,57,66)/t23-,26-,28-,29-,30-,31-,32-,33-,37?/m0/s1 |
InChI 键 |
QRQNVNIGKHFIAE-MKJWXHGWSA-N |
手性 SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)N)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)





